4-Bromo-6-methyl-2h-pyran-2-one

CAS No.: 132559-91-2

Cat. No.: VC2364793

Molecular Formula: C6H5BrO2

Molecular Weight: 189.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132559-91-2 |

|---|---|

| Molecular Formula | C6H5BrO2 |

| Molecular Weight | 189.01 g/mol |

| IUPAC Name | 4-bromo-6-methylpyran-2-one |

| Standard InChI | InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 |

| Standard InChI Key | LLFSFJYWGVKYRP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)O1)Br |

| Canonical SMILES | CC1=CC(=CC(=O)O1)Br |

Introduction

Chemical Identity and Structure

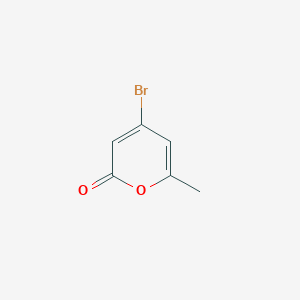

4-Bromo-6-methyl-2H-pyran-2-one is a heterocyclic organic compound containing a pyran-2-one core structure with bromine substitution at the 4-position and a methyl group at the 6-position. The compound belongs to the broader family of α-pyrones, which feature a six-membered heterocyclic ring with an oxygen atom and a carbonyl group.

Basic Chemical Information

The comprehensive chemical identity information for 4-Bromo-6-methyl-2H-pyran-2-one is presented in Table 1.

Table 1: Chemical Identity Information of 4-Bromo-6-methyl-2H-pyran-2-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅BrO₂ |

| Molecular Weight | 189.01 g/mol |

| CAS Number | 132559-91-2 |

| MDL Number | MFCD23136928 |

| PubChem CID | 11286939 |

| IUPAC Name | 4-bromo-6-methylpyran-2-one |

| Canonical SMILES | CC1=CC(=CC(=O)O1)Br |

| InChI | InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 |

| InChI Key | LLFSFJYWGVKYRP-UHFFFAOYSA-N |

The compound's structure consists of a pyran-2-one ring with bromine attached at the 4-position and a methyl group at the 6-position. The presence of both the bromine atom and the carbonyl group creates an electrophilic center at the 4-position, making it reactive toward nucleophilic substitution reactions .

Physical and Chemical Properties

Spectroscopic Properties

Spectroscopic data provides valuable insights into the compound's structure and electronic properties. The proton nuclear magnetic resonance (¹H NMR) spectral data, recorded at 400 MHz in CDCl₃, is presented below:

Table 2: ¹H NMR Spectroscopic Data of 4-Bromo-6-methyl-2H-pyran-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 6.46 | singlet | 1H | H-3 |

| 6.20 | singlet | 1H | H-5 |

| 2.25 | singlet | 3H | CH₃ |

This spectral pattern clearly confirms the structure, with two aromatic protons appearing as singlets and the methyl protons as a singlet at higher field .

Predicted Molecular Properties

Modern computational methods allow for the prediction of certain molecular properties that may be useful in analytical settings. Table 3 presents predicted collision cross-section data for various adducts of 4-Bromo-6-methyl-2H-pyran-2-one, which can be valuable for mass spectrometry applications.

Table 3: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 188.95458 | 125.3 |

| [M+Na]⁺ | 210.93652 | 130.4 |

| [M+NH₄]⁺ | 205.98112 | 130.7 |

| [M+K]⁺ | 226.91046 | 130.8 |

| [M-H]⁻ | 186.94002 | - |

These values can assist in identifying the compound in complex mixtures using ion mobility mass spectrometry techniques .

Synthetic Methods and Reactions

General Synthetic Approach

The synthesis of 4-Bromo-6-methyl-2H-pyran-2-one typically involves bromination of the corresponding 4-hydroxy-6-methyl-2H-pyran-2-one. A well-documented synthetic route involves the use of tetrabutylammonium bromide (Bu₄NBr) and phosphorus pentoxide (P₂O₅) in toluene under elevated temperature conditions .

Detailed Synthetic Procedure

The following procedure represents a common synthetic method for preparing 4-Bromo-6-methyl-2H-pyran-2-one:

-

Dissolve 4-hydroxy-6-methyl-2H-pyran-2-one (2.00 mmol) in toluene (8 mL)

-

Heat the solution to 120°C for 10 minutes

-

Add Bu₄NBr (3.0 equivalents) in portions over 5 minutes

-

Stir for another 10 minutes to ensure complete dissolution

-

Add P₂O₅ (4.8 mmol) in portions over 10 minutes

-

Continue heating for 5 hours until reaction completion

-

Cool to room temperature and wash with saturated aqueous NaHCO₃ solution

-

Extract with toluene, dry over anhydrous Na₂SO₄, filter and concentrate

-

Purify by column chromatography using ethyl acetate-hexane as eluent

This procedure typically yields 4-Bromo-6-methyl-2H-pyran-2-one as an off-white solid with a yield of approximately 82% .

Reactivity and Transformations

4-Bromo-6-methyl-2H-pyran-2-one serves as a valuable synthetic intermediate due to the reactivity of the bromine substituent. The compound readily undergoes nucleophilic aromatic substitution reactions, particularly with amine nucleophiles, to form corresponding 4-amino-substituted derivatives.

For example, reaction with 2-hydroxy-5-methylphenylamine in the presence of potassium carbonate in DMF at 90°C yields 4-((2-hydroxy-5-methylphenyl)amino)-6-methyl-2H-pyran-2-one, demonstrating the utility of this compound in heterocyclic synthesis .

Key reactive positions:

-

The C-4 position (bromine-substituted carbon) is susceptible to nucleophilic substitution

-

The lactone functionality can undergo ring-opening reactions under appropriate conditions

Applications in Chemical Research

Synthetic Building Block

4-Bromo-6-methyl-2H-pyran-2-one serves as an important synthetic intermediate in the preparation of more complex heterocyclic compounds. Its utility stems from the presence of the bromine atom, which functions as a good leaving group in nucleophilic substitution reactions .

The compound has been employed in the synthesis of various N-arylated pyran derivatives, which may possess biological activities. For instance, its reaction with amino phenols produces 4-((2-hydroxyphenyl)amino)-6-methyl-2H-pyran-2-one derivatives that could be of interest in medicinal chemistry research .

| Parameter | Classification |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation) |

| Precautionary Statements | P261-P302+P352-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Analytical Methods for Identification

Spectroscopic Identification

The identification and purity assessment of 4-Bromo-6-methyl-2H-pyran-2-one can be accomplished through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic ¹H NMR signals at δ 6.46, 6.20, and 2.25 ppm serve as diagnostic markers for this compound .

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the carbonyl group (approximately 1720-1750 cm⁻¹) and C-O stretching of the lactone ring.

-

Mass Spectrometry: The molecular ion peak at m/z 188.95 ([M+H]⁺) and the characteristic isotope pattern of bromine-containing compounds provide confirmatory evidence of structure .

Chromatographic Methods

Chromatographic techniques that can be employed for purification and analysis include:

-

Thin Layer Chromatography (TLC): Typically performed using silica gel plates with ethyl acetate/hexane solvent systems.

-

Column Chromatography: Purification is commonly achieved using silica gel with ethyl acetate/hexane gradients .

-

High-Performance Liquid Chromatography (HPLC): Useful for analytical determination of purity with appropriate reverse-phase conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume